molecular formula C24H12Cl4N2O2 B11543691 2-(3,4-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine

2-(3,4-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine

Cat. No.: B11543691
M. Wt: 502.2 g/mol
InChI Key: NGHNWFSQVOPKPY-UHFFFAOYSA-N
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Description

(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHANIMINE is a complex organic compound characterized by the presence of dichlorophenyl groups, a benzoxazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHANIMINE typically involves multi-step organic reactions. One common approach is:

    Formation of Benzoxazole Ring: Starting with 3,4-dichloroaniline and salicylic acid, the benzoxazole ring is formed through a cyclization reaction under acidic conditions.

    Synthesis of Furan Ring: The furan ring can be synthesized from 3,4-dichlorophenylacetic acid through a series of reactions including halogenation and cyclization.

    Coupling Reaction: The final step involves coupling the benzoxazole and furan derivatives using a suitable coupling agent such as a phosphine or palladium catalyst under inert conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the imine group to an amine.

    Substitution: Halogen atoms in the dichlorophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHANIMINE can be studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets relevant to diseases such as cancer or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl groups and heterocyclic rings allow for strong binding interactions, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3,4-DICHLOROPHENYL)THIOPHEN-2-YL]METHANIMINE: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3,4-DICHLOROPHENYL)PYRIDIN-2-YL]METHANIMINE: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHANIMINE lies in its combination of dichlorophenyl groups with benzoxazole and furan rings. This specific arrangement of functional groups and rings provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H12Cl4N2O2

Molecular Weight

502.2 g/mol

IUPAC Name

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-[5-(3,4-dichlorophenyl)furan-2-yl]methanimine

InChI

InChI=1S/C24H12Cl4N2O2/c25-17-5-1-13(9-19(17)27)22-8-4-16(31-22)12-29-15-3-7-23-21(11-15)30-24(32-23)14-2-6-18(26)20(28)10-14/h1-12H

InChI Key

NGHNWFSQVOPKPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC(=C(C=C5)Cl)Cl)Cl)Cl

Origin of Product

United States

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